Ethyl 2-amino-2-(3-fluorophenyl)propanoate
Description
Ethyl 2-amino-2-(3-fluorophenyl)propanoate is a fluorinated organic compound characterized by a propanoate ester backbone, an amino group, and a 3-fluorophenyl substituent.
Properties
Molecular Formula |
C11H14FNO2 |
|---|---|
Molecular Weight |
211.23 g/mol |
IUPAC Name |
ethyl 2-amino-2-(3-fluorophenyl)propanoate |
InChI |
InChI=1S/C11H14FNO2/c1-3-15-10(14)11(2,13)8-5-4-6-9(12)7-8/h4-7H,3,13H2,1-2H3 |
InChI Key |
UCPOMDKTSVQIGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)(C1=CC(=CC=C1)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-2-(3-fluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base. This intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-2-(3-fluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form the corresponding imine or nitrile.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 2-amino-2-(3-fluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-2-(3-fluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Halogen-Substituted Analogs
Ethyl 2-amino-2-(2-chlorophenyl)propanoate
- Key Differences : Chlorine replaces fluorine at the phenyl ring’s ortho position.
Ethyl 2-amino-2-(3-bromophenyl)propanoate hydrochloride
- Key Differences : Bromine replaces fluorine (meta position); hydrochloride salt form enhances solubility.
- Impact : Bromine’s polarizability may strengthen van der Waals interactions in biological systems, but its bulkiness could sterically hinder receptor binding .
Ethyl 2-(4-acetamido-3-fluorophenyl)propanoate
- Key Differences : Acetamido group at the para position alongside meta-fluorine.
Functional Group Variations
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
- Key Differences: Lacks the amino group; features a ketone instead.
- Impact: The absence of the amino group reduces nucleophilic reactivity, limiting its utility in condensation reactions critical for drug derivatization .
Ethyl 2-hydroxy-2-[(E)-phenyldiazenyl]propanoate
- Key Differences: Replaces the amino group with a phenyldiazenyl group.
- Impact : The diazenyl group introduces redox activity, enabling applications in catalysis or biosensing, but reduces stability under physiological conditions .
Substitution Pattern and Position
Ethyl 2-amino-2-(4-fluorophenyl)propanoate
- Key Differences : Fluorine at the para position instead of meta.
Ethyl 3-amino-3-(2-chlorophenyl)propanoate hydrochloride
Enzyme Inhibition and Receptor Binding
- Ethyl 2-amino-2-(3-fluorophenyl)propanoate: Demonstrated moderate enzyme inhibition due to fluorine’s electronegativity enhancing hydrogen bonding with catalytic residues .
- Ethyl 2,2-difluoro-3-hydroxypropanoate: Exhibits higher antimicrobial activity but lower enzyme inhibition, attributed to the hydroxyl group’s polarity .
Lipophilicity and Bioavailability
- Fluorine vs. Chlorine/Bromine : Fluorine’s small size and high electronegativity optimize lipophilicity (logP ~2.1), favoring blood-brain barrier penetration compared to chloro (logP ~2.8) or bromo (logP ~3.0) analogs .
Data Table: Key Comparative Properties
Unique Advantages of this compound
- Synergistic Functional Groups: The amino group enables peptide coupling, while the ester allows controlled hydrolysis for prodrug designs .
- Meta-Fluorine Effect : Balances electronic effects (σ-withdrawal) and steric minimalism, optimizing interactions with hydrophobic enzyme pockets .
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